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molecular formula C8H6BrFO2 B1588698 Methyl 3-bromo-4-fluorobenzoate CAS No. 82702-31-6

Methyl 3-bromo-4-fluorobenzoate

Cat. No. B1588698
M. Wt: 233.03 g/mol
InChI Key: JVORYGNKYAXATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153642B2

Procedure details

3-Bromo-4-fluoro-benzoic acid (2.5 g, 11.42 mmol) was placed in a 100 ml round bottom flask charged with a stir bar, sealed with a septum and placed under a nitrogen atmosphere and dissolved in 9 ml dry THF and 3 ml dry MeOH. A 2.0M solution of TMSdiazomethane in ether (6.28 ml, 12.56 mmol) was added dropwise to the stirring solution of the acid. Conversion of the acid to the ester was complete after twenty minutes according to LC/MS analysis. The solvent was removed under reduced pressure and product was used without further purification. Recovered a light oil (2.66 g, 100% yield) LC/MS (10-99%) M/Z 234, retention time 3.09 minutes.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.28 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([OH:7])=[O:6].[Si](C=[N+]=[N-])(C)(C)[CH3:13].CCOCC>C1COCC1.CO>[CH3:13][O:6][C:5](=[O:7])[C:4]1[CH:8]=[CH:9][C:10]([F:11])=[C:2]([Br:1])[CH:3]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1F
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Name
Quantity
6.28 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charged with a stir bar
CUSTOM
Type
CUSTOM
Details
sealed with a septum
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and product
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)F)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.66 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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